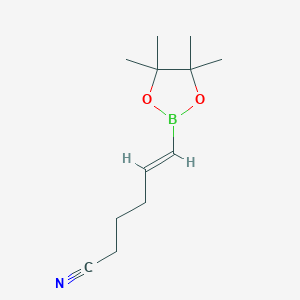
(5e)-6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5e)-6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enenitrile is an organic compound that contains a boronate ester group and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5e)-6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enenitrile typically involves the following steps:
Formation of the Boronate Ester: The boronate ester group can be introduced through a reaction between a suitable boronic acid or boronic ester and an alkene or alkyne precursor.
Nitrile Group Introduction: The nitrile group can be introduced through a reaction with a suitable nitrile precursor, such as cyanogen bromide or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, leading to the formation of boronic acids or other oxidized products.
Reduction: The nitrile group can be reduced to form primary amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Major Products Formed
Oxidation Products: Boronic acids, alcohols, or other oxidized derivatives.
Reduction Products: Primary amines or other reduced derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.
Catalysis: The boronate ester group can act as a catalyst in certain organic reactions.
Biology
Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules through the boronate ester group.
Medicine
Drug Development: The compound can be used as a precursor in the synthesis of pharmaceutical compounds.
Industry
Materials Science: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which (5e)-6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enenitrile exerts its effects depends on the specific application. In general, the boronate ester group can interact with various molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The nitrile group can also participate in interactions with molecular targets, affecting the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5e)-6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enenitrile: Contains both a boronate ester group and a nitrile group.
(5e)-6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-ene: Lacks the nitrile group.
This compound: Contains a different functional group in place of the boronate ester.
Uniqueness
The presence of both a boronate ester group and a nitrile group in this compound makes it unique compared to similar compounds. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
141091-31-8 |
|---|---|
Formule moléculaire |
C12H20BNO2 |
Poids moléculaire |
221.11 g/mol |
Nom IUPAC |
(E)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enenitrile |
InChI |
InChI=1S/C12H20BNO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10-14/h7,9H,5-6,8H2,1-4H3/b9-7+ |
Clé InChI |
KHMNZDWKJKKHNU-VQHVLOKHSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCCC#N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C=CCCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4,6-Diphenylpyridin-2-yl)[(4-methylphenyl)methyl]propanedinitrile](/img/structure/B14150707.png)
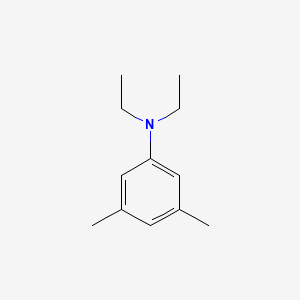
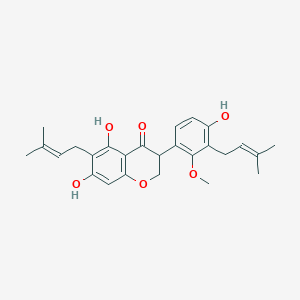
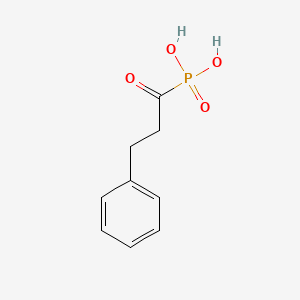
![2-(1,3-Benzodioxol-5-yl)-4-[(3,4-dimethylphenyl)imino]-4H-1-benzopyran-6-ol](/img/structure/B14150733.png)
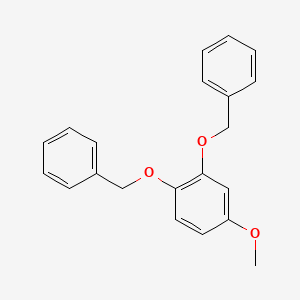
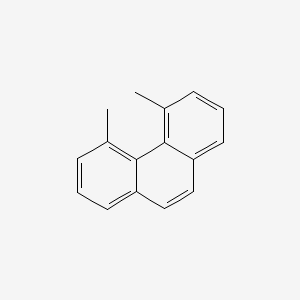
![3,3-Dimethyl-1-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}butan-2-one](/img/structure/B14150739.png)
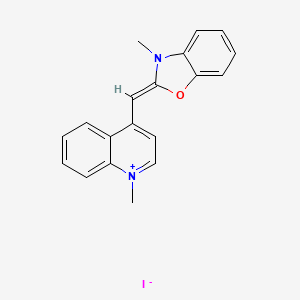
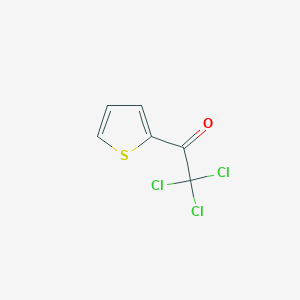
![4-(2-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B14150755.png)
![4,4a(2),6,6a(2)-Tetramethyl[1,1a(2)-biphenyl]-2,2a(2)-diol](/img/structure/B14150765.png)
![Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane](/img/structure/B14150773.png)
![N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B14150787.png)
